molecular formula C4HN3 B14754268 Methanetricarbonitrile CAS No. 454-50-2

Methanetricarbonitrile

Cat. No.: B14754268
CAS No.: 454-50-2
M. Wt: 91.07 g/mol
InChI Key: HFWIMJHBCIGYFH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanetricarbonitrile can be synthesized through several methods. One common approach involves the reaction of chloroform with sodium cyanide in the presence of a strong base such as sodium hydroxide. The reaction proceeds as follows: [ \text{CHCl}_3 + 3 \text{NaCN} \rightarrow \text{C(CN)}_3 + 3 \text{NaCl} ]

Industrial Production Methods: In industrial settings, this compound is typically produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and controlled reaction environments helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Methanetricarbonitrile undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tricyanomethane oxide.

    Reduction: Reduction of this compound can yield tricyanomethane.

    Substitution: The cyano groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Tricyanomethane oxide.

    Reduction: Tricyanomethane.

    Substitution: Various substituted tricyanomethane derivatives depending on the nucleophile used.

Scientific Research Applications

Methanetricarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound derivatives in drug development.

    Industry: It is used in the production of high-performance materials, including supercapacitors and advanced composites.

Mechanism of Action

The mechanism of action of methanetricarbonitrile involves its interaction with various molecular targets. The cyano groups in this compound can form strong interactions with metal ions and other electrophilic species. This property makes it useful in catalysis and coordination chemistry. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Methanetricarbonitrile can be compared with other similar compounds such as:

    Malononitrile (C₃H₂N₂): Unlike this compound, malononitrile has two cyano groups attached to a central carbon atom. It is less reactive and has different applications.

    Cyanogen (C₂N₂): Cyanogen consists of two cyano groups linked together. It is a simpler molecule and is used in different industrial processes.

    Tetracyanoethylene (C₆N₄): This compound has four cyano groups attached to an ethylene backbone. It is more reactive and is used in the synthesis of advanced materials.

This compound is unique due to its three cyano groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

methanetricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HN3/c5-1-4(2-6)3-7/h4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWIMJHBCIGYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH(CN)3, C4HN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name cyanoform
Source Wikipedia
URL https://en.wikipedia.org/wiki/Cyanoform
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411917
Record name Methanetricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-50-2
Record name Tricyanomethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanetricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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